

Application Notes and Protocols: Grafting MPC onto Silicone Hydrogel Contact Lenses

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Compound of Interest

Compound Name: 2-Methacryloyloxyethyl
phosphorylcholine

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This document provides a detailed protocol for the surface modification of silicone hydrogel (SiHy) contact lenses by grafting **2-methacryloyloxyethyl phosphorylcholine** (MPC). This modification aims to enhance the biocompatibility of the lenses by improving surface wettability and reducing protein adsorption, which are critical factors in preventing contact lens-related discomfort and complications.

Introduction

Silicone hydrogel contact lenses offer high oxygen permeability, crucial for maintaining corneal health. However, their inherent hydrophobicity can lead to biofouling, decreased comfort, and other adverse effects.[1] Surface modification with MPC, a biomimetic polymer, has been shown to create a highly hydrophilic and lubricious surface, significantly improving the performance of SiHy lenses.[2] This protocol focuses on the "grafting from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP), a robust method for creating a dense and stable polymer brush layer on the lens surface.[3]

Experimental Data Summary

The following tables summarize the quantitative data obtained from SiHy contact lenses before and after MPC grafting, as reported in the literature.

Table 1: Surface Wettability and Water Content

Parameter	Unmodified SiHy	MPC-Grafted SiHy	Reference(s)
Water Contact Angle (°)	89.6	~0 - 49.9	[3] [4]
Equilibrium Water Content (%)	Varies by base material	Increased post-grafting	[3] [5]

Table 2: Protein Adsorption

Protein	Unmodified SiHy (Adsorption)	MPC-Grafted SiHy (Adsorption Reduction)	Reference(s)
Lysozyme	Baseline	Up to 83% reduction	[3] [6]
Bovine Serum Albumin (BSA)	Baseline	Up to 73% reduction	[3] [6]

Table 3: Mechanical and Surface Properties

Parameter	Unmodified SiHy	MPC-Grafted SiHy	Reference(s)
Coefficient of Friction	Baseline	Reduced by >80%	[7]
Elastic Modulus (Surface)	~350 kPa	~30 kPa	[8]

Experimental Protocols

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MPC

This protocol describes a four-step process to graft MPC from the surface of a SiHy contact lens.[\[3\]](#)

Materials:

- Silicone hydrogel contact lenses
- 2-hydroxyethyl methacrylate (HEMA)
- 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS)
- Ethylene glycol dimethacrylate (EGDMA)
- Irgacure® 184 (photoinitiator)
- 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIBEM)
- **2-methacryloyloxyethyl phosphorylcholine (MPC)**
- Copper(I) bromide (Cu(I)Br)
- Copper(II) bromide (Cu(II)Br)
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA)
- Methanol
- Deionized (DI) water

Protocol:

- Lens Preparation (Model SiHy):
 - Synthesize model SiHy lenses by mixing HEMA (90 wt.%) and TRIS (10 wt.%) with EGDMA (5 wt.%) as a cross-linker.[\[5\]](#)
 - Add Irgacure® 184 (0.028 wt.%) and stir until dissolved.[\[3\]](#)
 - Cure the mixture under UV light to form the lens.
- Step 1: Grafting of ATRP Initiator Sites:

- This step involves modifying the lens surface to introduce initiator sites for the polymerization. A common method is to graft a layer of a polymer that can be further functionalized, such as poly(HEMA).
- Step 2: Primary ATRP of pHEMA:
 - Perform a primary ATRP to graft poly(HEMA) from the initiator sites on the lens surface.
- Step 3: Functionalization with Secondary ATRP Initiator:
 - React the hydroxyl groups of the grafted pHEMA with an ATRP initiator, such as 2-bromoisobutryl bromide, to create secondary initiator sites.
- Step 4: Sequential ATRP of polyMPC:
 - Prepare a solution of MPC monomer, Cu(I)Br, Cu(II)Br, and PMDETA in a solvent mixture (e.g., methanol/water).
 - Immerse the initiator-functionalized lenses in the solution under an inert atmosphere to initiate the polymerization of MPC from the surface.
 - Allow the reaction to proceed for a specified time to achieve the desired polymer chain length.
 - After polymerization, thoroughly rinse the lenses with appropriate solvents (e.g., methanol, DI water) to remove any unreacted monomer and catalyst.
 - Dry the modified lenses under vacuum.[\[3\]](#)

Surface Characterization

3.2.1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

- Purpose: To confirm the chemical composition of the lens surface at each modification step.
- Procedure:
 - Ensure the ATR crystal is clean.

- Place the dry lens sample on the ATR crystal.
- Apply pressure to ensure good contact.
- Collect the IR spectrum.
- Analyze the spectrum for characteristic peaks corresponding to the different chemical groups introduced at each step (e.g., Si-CH₃, phosphorylcholine group).[\[5\]](#)

3.2.2. X-ray Photoelectron Spectroscopy (XPS)

- Purpose: To determine the elemental composition of the lens surface.
- Procedure:
 - Place the dry lens sample in the XPS vacuum chamber.
 - Acquire a survey scan to identify the elements present.
 - Perform high-resolution scans for key elements (e.g., P, N for MPC) to confirm the presence of the grafted layer.[\[9\]](#)

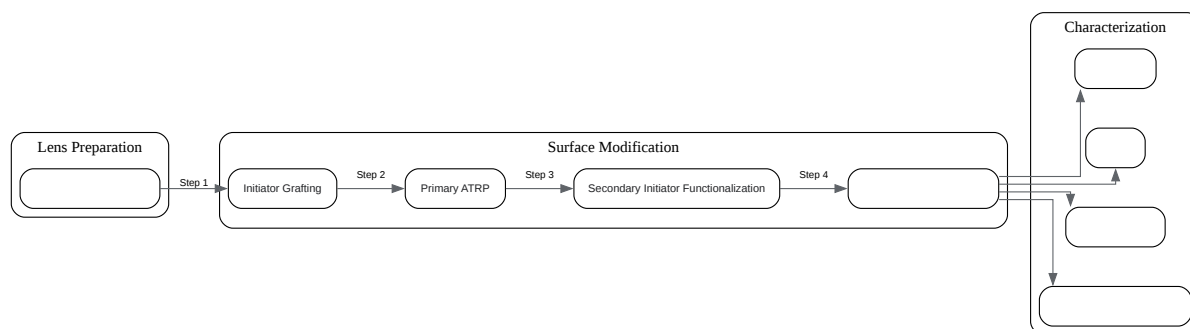
3.2.3. Water Contact Angle Measurement

- Purpose: To assess the surface wettability.
- Procedure (Sessile Drop Method):
 - Place the hydrated lens on a flat stage.
 - Gently blot the surface to remove excess water.
 - Dispense a small droplet of DI water onto the lens surface using a micropipette.[\[10\]](#)
 - Capture an image of the droplet and measure the contact angle between the droplet and the lens surface.[\[10\]](#) A lower contact angle indicates improved wettability.[\[5\]](#)

Protein Adsorption Assay

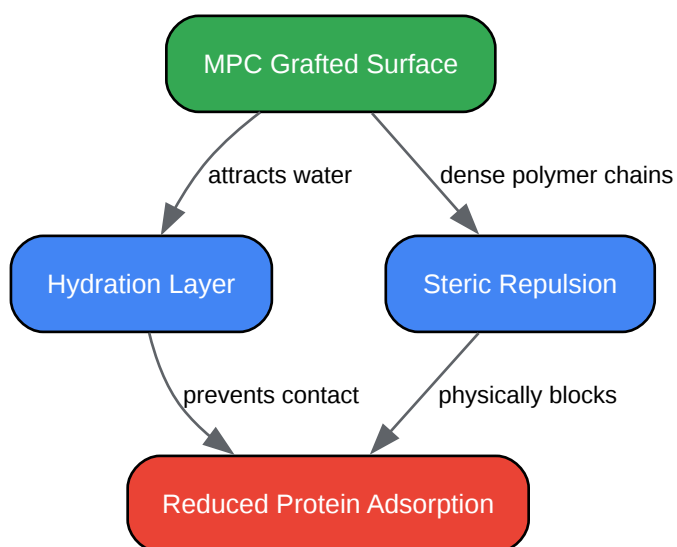
- Purpose: To quantify the reduction in protein adsorption on the modified lens surface.
- Procedure (Radiolabeling Method):[\[3\]](#)
 - Prepare solutions of proteins commonly found in tear film, such as lysozyme and bovine serum albumin (BSA), containing a known amount of radiolabeled protein.[\[3\]](#)
 - Incubate the unmodified and MPC-grafted lenses in the protein solutions for a specified period (e.g., 24 hours) at room temperature.[\[3\]](#)
 - After incubation, rinse the lenses thoroughly with a buffer solution (e.g., PBS) to remove loosely bound proteins.[\[3\]](#)
 - Measure the radioactivity of the lenses using a scintillation counter to determine the amount of adsorbed protein.
 - Compare the results between the unmodified and modified lenses to calculate the percentage reduction in protein adsorption.

Visualizations



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Caption: Experimental workflow for MPC grafting onto SiHy contact lenses.



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Caption: Proposed antifouling mechanism of MPC-grafted surfaces.

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